![molecular formula C9H14O2S B13094588 2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro- CAS No. 238419-81-3](/img/structure/B13094588.png)
2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran: is an organic compound that features a tetrahydropyran ring substituted with an ethynylthioethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Ethynylthio Group: The ethynylthio group can be introduced via a nucleophilic substitution reaction using an appropriate ethynylthio reagent.
Attachment of the Ethoxy Group: The ethoxy group can be attached through an etherification reaction, often using ethylene oxide or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethynyl group, converting it to an ethyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted ethers or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynylthio group could play a key role in these interactions, potentially forming covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Similar structure but with a bromoethoxy group instead of an ethynylthio group.
2-(2-Butoxyethoxy)tetrahydro-2H-pyran: Contains a butoxyethoxy group instead of an ethynylthio group.
2-(2-Chloroethoxy)tetrahydro-2H-pyran: Features a chloroethoxy group in place of the ethynylthio group.
Uniqueness
The presence of the ethynylthio group in 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
238419-81-3 |
|---|---|
Formule moléculaire |
C9H14O2S |
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
2-(2-ethynylsulfanylethoxy)oxane |
InChI |
InChI=1S/C9H14O2S/c1-2-12-8-7-11-9-5-3-4-6-10-9/h1,9H,3-8H2 |
Clé InChI |
GURZAPVSLLQXQD-UHFFFAOYSA-N |
SMILES canonique |
C#CSCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


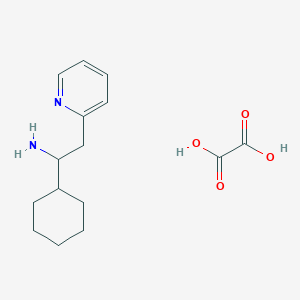
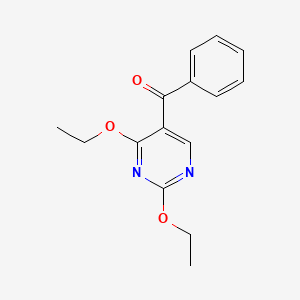
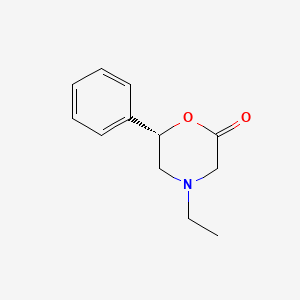

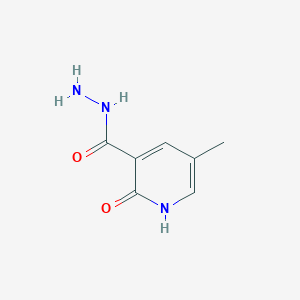
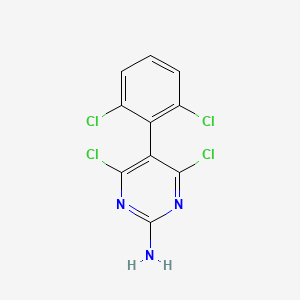
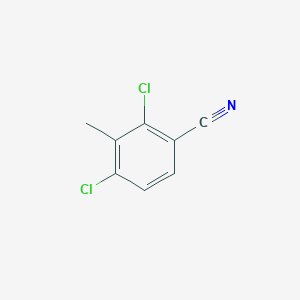
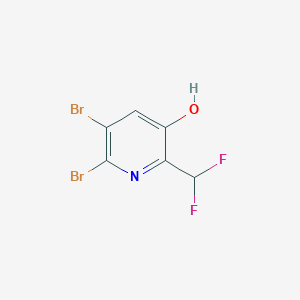

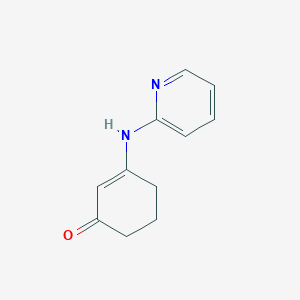
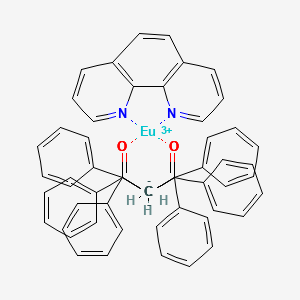
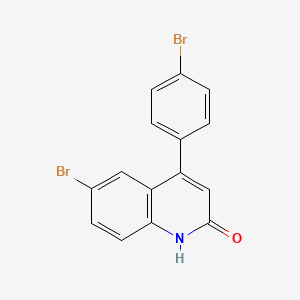
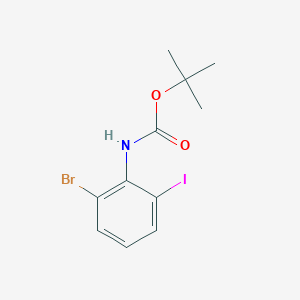
![1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13094587.png)
